N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Description
N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound known for its unique molecular structure and significant potential across various scientific disciplines. The intricate combination of pyrazole and pyridine rings within this compound contributes to its notable chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-17(15-12-3-1-4-13(12)20-21-15)19-14-5-2-10-23-16(14)11-6-8-18-9-7-11/h6-9,14,16H,1-5,10H2,(H,19,22)(H,20,21)/t14-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPTZUXJPRLWFB-GOEBONIOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)C2=CC=NC=C2)NC(=O)C3=NNC4=C3CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](OC1)C2=CC=NC=C2)NC(=O)C3=NNC4=C3CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Synthesis: : The synthesis begins with the construction of the pyridin-4-yloxan-3-yl moiety. This involves a multi-step process:
Step 1: : Formation of the pyridin-4-yloxan ring through cyclization reactions involving appropriate precursors under controlled conditions.
Step 2: : Protection of functional groups to prevent unwanted side reactions.
Step 3: : Sequential addition and modification of groups to achieve the desired 3D conformation.
Cyclopenta[c]pyrazole Formation: : The next phase involves constructing the cyclopenta[c]pyrazole scaffold:
Step 1: : Condensation reactions to form the initial cyclopenta ring.
Step 2: : Integration of the pyrazole unit using a series of coupling and cyclization reactions, typically under inert atmosphere to avoid oxidation.
Final Assembly: : Coupling the two key fragments (the pyridin-4-yloxan and cyclopenta[c]pyrazole moieties):
Step 1: : Formation of the amide bond under peptide coupling conditions, utilizing reagents such as EDCI or DCC.
Step 2: : Purification through chromatography techniques to isolate the final product.
Industrial Production Methods: Scaling up for industrial production involves optimization of the reaction steps to enhance yield and reduce cost:
Continuous Flow Chemistry: : Implementing continuous flow reactors to streamline the synthesis process.
Green Chemistry Approaches: : Employing environmentally friendly solvents and reagents to minimize ecological impact.
Automated Synthesis: : Utilizing robotic systems for precise control over reaction conditions and scaling production efficiently.
Chemical Reactions Analysis
Oxidation: : The compound undergoes oxidation reactions typically facilitated by agents like PCC or KMnO₄, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions can be conducted using hydrogenation catalysts such as Pd/C, or mild reducing agents like NaBH₄, resulting in saturated derivatives.
Substitution: : The presence of reactive sites in the pyrazole and pyridine rings allows for nucleophilic and electrophilic substitution reactions, employing reagents like alkyl halides or amines.
Oxidation: : PCC, KMnO₄, or Jones reagent in anhydrous conditions.
Reduction: : Hydrogen gas with Pd/C, or NaBH₄ in methanol.
Substitution: : Alkyl halides, acyl chlorides, or amines under solvent-free conditions or in DCM.
Oxidation: : Ketones and carboxylic acids.
Reduction: : Saturated amines or alcohols.
Substitution: : Derivatives with various functional groups attached to the pyrazole or pyridine rings.
Scientific Research Applications
Chemistry: The compound is of interest in the development of novel catalysts and ligands due to its unique electronic and steric properties.
Biology: In biological research, it serves as a scaffold for designing enzyme inhibitors and studying protein-ligand interactions.
Medicine: Potential pharmaceutical applications include the development of new therapeutic agents targeting specific receptors or enzymes implicated in diseases.
Industry: Used in material science for creating advanced polymers and in agricultural chemistry for synthesizing novel agrochemicals.
Mechanism of Action
Receptor Binding: : Binds to specific receptors or enzymes, altering their activity.
Pathway Modulation: : Inhibits or activates molecular pathways critical for cellular processes, such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
Structural Complexity: : The combination of pyrazole and pyridine rings with the oxane unit is relatively rare, providing unique chemical reactivity.
Versatility: : The compound's ability to undergo various chemical transformations makes it a versatile tool in synthetic chemistry and medicinal research.
N-[(2S,3R)-2-pyridin-2-yloxan-3-yl]-1,4,5,6-tetrahydrocyclopenta[b]pyrazole-3-carboxamide: : Differing in the arrangement of the oxane and pyridine rings.
N-[(2R,3R)-2-pyridin-4-yloxan-3-yl]-1,3-dihydrocyclopenta[c]pyrazole-5-carboxamide: : Featuring variations in the cyclopenta and pyrazole ring fusions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
